

# Synthesis of Azide-PEG4-VC-PAB-Doxorubicin from starting materials

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## Compound of Interest

Compound Name: Azide-PEG4-VC-PAB-Doxorubicin

Cat. No.: B11932982

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## Application Notes: Synthesis of Azide-PEG4-VC-PAB-Doxorubicin

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### Abstract

This document provides a detailed protocol for the multi-step chemical synthesis of **Azide-PEG4-VC-PAB-Doxorubicin**, an advanced drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). The molecule comprises the cytotoxic agent Doxorubicin, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a hydrophilic polyethylene glycol (PEG4) chain terminated with an azide group.[1] The terminal azide enables site-specific conjugation to modified antibodies via click chemistry, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2] [3] This protocol is intended for researchers in drug development, medicinal chemistry, and oncology.

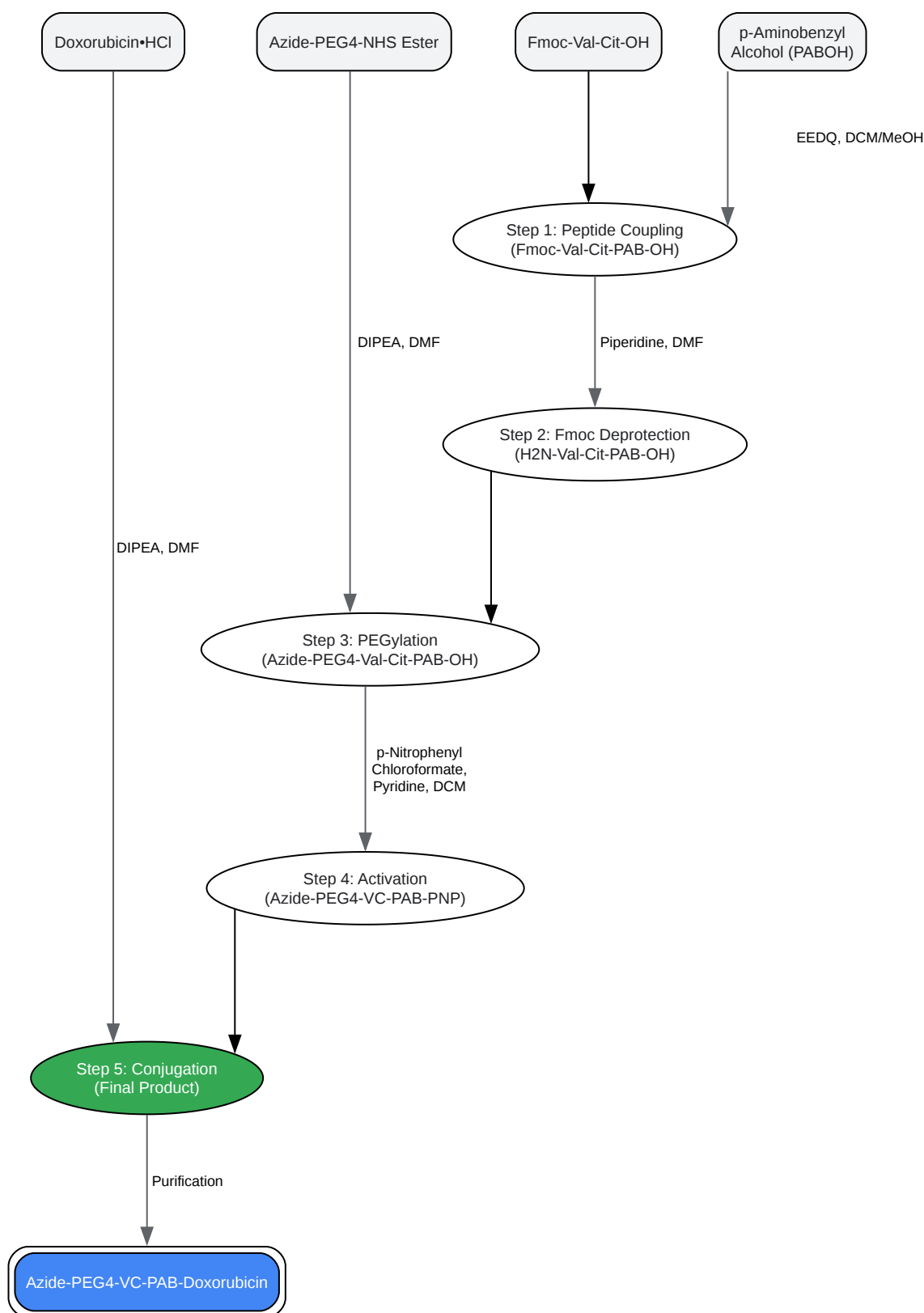
### Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[4] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The **Azide-PEG4-VC-PAB-Doxorubicin** linker-drug system is

designed for selective release of Doxorubicin within tumor cells.[1] The VC dipeptide is specifically cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] Following cleavage, a 1,6-elimination reaction of the PAB spacer releases the active doxorubicin payload. The PEG4 spacer enhances solubility, and the terminal azide allows for precise, bioorthogonal conjugation.[1][6]

## Chemical Synthesis Workflow

The synthesis is a multi-step process involving peptide coupling, protecting group manipulations, and carbamate formation. The overall workflow is illustrated below.



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Caption: Synthetic workflow for **Azide-PEG4-VC-PAB-Doxorubicin**.

## Materials and Equipment

Reagent	Supplier	Cat. No.	Purity	Notes
Fmoc-Val-Cit-OH	Various	-	>95%	Dipeptide building block
p-Aminobenzyl alcohol (PABOH)	Various	-	>98%	Self-immolative spacer precursor
Doxorubicin HCl	Various	-	>98%	Cytotoxic payload
Azide-PEG4-NHS Ester	Various	-	>95%	PEG spacer with azide handle
EEDQ	Various	-	>98%	Coupling agent
Piperidine	Various	-	Reagent Grade	For Fmoc deprotection
DIPEA	Various	-	Reagent Grade	Non-nucleophilic base
p-Nitrophenyl chloroformate	Various	-	>98%	Activating agent
Solvents (DMF, DCM, MeOH)	Various	-	Anhydrous	-
Purification Media	Various	-	-	Silica gel, C18 reverse phase

- Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- High-vacuum pump
- Analytical balance

- Flash chromatography system
- High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer

## Experimental Protocols



### Safety Precautions

- Doxorubicin is a highly potent cytotoxic and carcinogenic agent. Handle only in a certified chemical fume hood using appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All contaminated waste must be disposed of according to institutional guidelines for cytotoxic waste.
- Organic azides can be explosive, especially when heated or subjected to shock. Avoid high temperatures and contact with heavy metals.
- Reagents like piperidine, DIPEA, and chlorinated solvents are toxic and/or corrosive. Handle with care in a well-ventilated area.

This procedure couples the Fmoc-protected dipeptide with the PAB alcohol.

- To a solution of Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.5 eq) in a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH), add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 2.0 eq).<sup>[7][8]</sup>
- Stir the reaction mixture at room temperature for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvents under reduced pressure using a rotary evaporator.
- Triturate the resulting residue with diethyl ether, filter the solid, and wash sequentially with ether and ethyl acetate to yield Fmoc-Val-Cit-PAB-OH as a solid.<sup>[7]</sup>
- Dry the product under high vacuum. Characterize by MS and NMR.

This step removes the N-terminal Fmoc group to expose the amine for subsequent coupling.

- Dissolve the Fmoc-Val-Cit-PAB-OH (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF).
- Add piperidine to the solution to achieve a final concentration of 20% (v/v).[\[9\]](#)[\[10\]](#)
- Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
- Remove the DMF and excess piperidine under high vacuum.
- Co-evaporate the residue with toluene or DCM several times to remove residual piperidine. The crude amine product is typically used directly in the next step without further purification.  
[\[9\]](#)

This step installs the hydrophilic PEG spacer and the azide handle.

- Dissolve the crude H<sub>2</sub>N-Val-Cit-PAB-OH (1.0 eq) from Step 2 in anhydrous DMF.
- Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 5 minutes.
- Add a solution of Azide-PEG4-NHS Ester (1.2 eq) in DMF dropwise to the reaction mixture.
- Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain Azide-PEG4-Val-Cit-PAB-OH.

The PAB hydroxyl group is activated as a p-nitrophenyl (PNP) carbonate to facilitate conjugation with doxorubicin's amine.

- Dissolve Azide-PEG4-Val-Cit-PAB-OH (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

- Add anhydrous pyridine (3.0 eq) followed by a dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS.
- Dilute the mixture with DCM and wash sequentially with cold 1M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify by flash chromatography to yield the activated linker, Azide-PEG4-VC-PAB-PNP.

This is the final step to form the drug-linker conjugate.

- Dissolve Doxorubicin•HCl (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and act as a base. Stir for 10 minutes.
- Add a solution of Azide-PEG4-VC-PAB-PNP (1.0 eq) from Step 4 in DMF to the doxorubicin solution.
- Stir the reaction mixture at room temperature for 24 hours, protected from light.
- Monitor the reaction by LC-MS for the formation of the desired product.
- Upon completion, purify the crude product directly using preparative reverse-phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the product-containing fractions to yield **Azide-PEG4-VC-PAB-Doxorubicin** as a red/orange solid.[3]

## Characterization and Data

Final product and key intermediates should be characterized to confirm identity and purity.

Compound	Molecular Formula	Molecular Weight (g/mol )	Appearance
Fmoc-Val-Cit-PAB-OH	C <sub>33</sub> H <sub>39</sub> N <sub>5</sub> O <sub>6</sub>	601.70	White to yellowish solid
Azide-PEG4-VC-PAB-Doxorubicin	C <sub>57</sub> H <sub>75</sub> N <sub>9</sub> O <sub>21</sub>	1222.25	Orange to red solid

Data sourced from[7][11].

Synthesis Step	Product	Expected Yield	Purity (HPLC)	Characterization Method	Expected M+H <sup>+</sup> (m/z)
1	Fmoc-Val-Cit-PAB-OH	80-98%	>95%	ESI-MS	602.3
5	Azide-PEG4-VC-PAB-Doxorubicin	25-40%	>98%	ESI-MS, <sup>1</sup> H NMR	1223.5

Yields are estimates based on related literature and may vary. Purity should be confirmed by HPLC analysis. MS data sourced from[7][12].

## Storage and Stability

Store the final product, **Azide-PEG4-VC-PAB-Doxorubicin**, as a solid at -20°C or -80°C, protected from light and moisture.[2] When stored properly, the solid is stable for at least 6 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months but should be used promptly after thawing to avoid degradation.[3][13] Avoid repeated freeze-thaw cycles.

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